UMI-77 -

UMI-77

Catalog Number: EVT-284895
CAS Number:
Molecular Formula: C18H14BrNO5S2
Molecular Weight: 468.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myeloid cell leukemia-1 (Mcl-1) is a potent anti-apoptotic protein and a member of the pro-survival Bcl-2 family. UMI-77 is a selective Mcl-1 inhibitor with a Ki value of 490 nM and exhibits selectivity over other members of the Bcl-2 family (Kis = 5.3, 23.8, 33.0, and 8.2 µM) for A1/Bfl-1, Bcl-2, Bcl-xL, and Bcl-W, respectively). It has been shown to disrupt the heterodimerization of Mcl-1/Bax and Mcl-1/Bak, thus antagonizing Mcl-1 function. UMI-77 inhibits the growth of various pancreatic cancer cell lines with IC50s values ranging from 3.4-16.1 μM, inducing apoptosis through activation of the intrinsic apoptotic pathway and/or Bax conformational change. In a BxPC-3 xenograft mouse model, 60 mg/kg UMI-77 demonstrated antitumor activity without damaging normal tissues.
UMI-77 acts as a small molecule inhibitor of Mcl-1 which blocks and attenuates pancreatic cell cancer growth. Anticancer agent.
UMI-77 is selective Mcl-1 SMI inhibitor. UMI-77 blocks pancreatic cancer growth in vitro and in vivo. MI-77 binds to the BH3-binding groove of Mcl-1 with Ki of 490 nmol/L, showing selectivity over other members of the antiapoptotic Bcl-2 family. UMI-77 inhibits cell growth and induces apoptosis in pancreatic cancer cells in a time- and dose-dependent manner, accompanied by cytochrome c release and caspase-3 activation. In an in vivo BxPC-3 xenograft model, UMI-77 effectively inhibited tumor growth. Western blot analysis in tumor remnants revealed enhancement of proapoptotic markers and significant decrease of survivin.

6-(5-Chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one []

Compound Description: This compound features a chlorinated hydroxynaphthalene moiety, similar to the brominated hydroxynaphthalene in the target compound. It also possesses a pyrimidinone ring system linked to the naphthalene. This compound demonstrated excellent antimicrobial activity attributed to the chlorine substituent on the naphthalene core. []

4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1h)-one []

Compound Description: This compound possesses a dihydropyrimidine ring system linked to the brominated hydroxynaphthalene core, similar to the previous compound. It also features a methoxyphenyl group attached to the dihydropyrimidine. This compound was found to exhibit excellent antimicrobial activity. []

2-((4-Formyl-3-hydroxynaphthalen-2-yl)diazenyl)benzoic acid []

Compound Description: This compound shares the hydroxynaphthalene core with the target compound, although it lacks the bromine substituent. Instead, it features a formyl group and a diazenyl linker connected to a benzoic acid moiety. This compound acts as a ligand in metal complex formation. []

3-(4-Chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles []

Compound Description: This group of compounds features a chlorinated hydroxynaphthalene moiety connected to a substituted pyrazole ring. These compounds were found to exhibit antimicrobial and antifungal activities. []

3-(4-Bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles []

Compound Description: This series of compounds is closely related to the previous group, featuring a brominated hydroxynaphthalene moiety instead of a chlorinated one. Like the previous group, these compounds are also connected to a substituted pyrazole ring and demonstrated excellent antimicrobial activities. []

Source and Classification

UMI-77 is classified as a Bcl-2 family inhibitor and specifically targets the anti-apoptotic protein Mcl-1. Its development stemmed from high-throughput screening methodologies that evaluated a library of synthetic molecules, leading to its identification as a selective binder to the BH3-binding groove of Mcl-1 with high affinity. The compound's chemical identity is cataloged under CAS number 518303-20-3 .

Synthesis Analysis
  1. Chemical Modifications: Structure-based design techniques are employed to alter functional groups that improve binding affinity.
  2. Purification: After synthesis, compounds are purified using chromatographic techniques to ensure high purity and yield.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

UMI-77 exhibits a complex molecular structure characterized by specific functional groups that allow it to interact effectively with Mcl-1. The binding affinity has been quantified with an inhibition constant (KiK_i) of 0.49 μmol/L, indicating strong interactions at the molecular level. The compound's structure facilitates selective binding by fitting into the hydrophobic pockets of Mcl-1, which is critical for its mechanism of action .

Structural Data

  • Molecular Formula: The precise molecular formula is not typically disclosed in public databases.
  • Molecular Weight: Approximately 518.3 g/mol.
  • Binding Site: Primarily interacts with the BH3-binding groove of Mcl-1.
Chemical Reactions Analysis

UMI-77 participates in several significant chemical reactions primarily involving its interaction with Mcl-1 and other proteins within the Bcl-2 family:

  1. Displacement Reactions: UMI-77 effectively displaces fluorescently labeled BID-BH3 peptides from Mcl-1, demonstrating its ability to inhibit the protein's anti-apoptotic function.
  2. Inhibition of Protein Interactions: It inhibits the binding between Mcl-1 and pro-apoptotic proteins like Bax and Bak, crucial for initiating apoptosis in cancer cells .
  3. Dose-dependent Effects: The compound shows dose-dependent inhibition of cell growth in various pancreatic cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
Mechanism of Action

The mechanism by which UMI-77 exerts its effects involves several key processes:

  1. Binding to Mcl-1: UMI-77 binds selectively to the BH3-binding pocket of Mcl-1, preventing it from interacting with pro-apoptotic proteins.
  2. Induction of Apoptosis: By inhibiting Mcl-1, UMI-77 promotes apoptosis in cancer cells through the release of cytochrome c from mitochondria, leading to caspase activation and cell death.
  3. Impact on Tumor Growth: In vivo studies have shown that treatment with UMI-77 significantly reduces tumor growth in xenograft models without evident toxicity .
Physical and Chemical Properties Analysis

UMI-77 possesses specific physical and chemical properties that contribute to its functionality:

  • Solubility: Limited solubility in aqueous solutions; recommended methods for enhancing solubility include warming and sonication.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored at low temperatures (< -20°C) for prolonged shelf life.
  • Chemical Stability: Exhibits stability in various pH environments typically encountered in biological systems .
Applications

UMI-77 has significant potential applications in cancer therapy:

  1. Cancer Treatment: Primarily investigated for its efficacy against pancreatic cancer, showing robust anti-tumor activity in preclinical models.
  2. Research Tool: Used in studies aimed at understanding apoptosis mechanisms and developing further inhibitors targeting Bcl-2 family proteins.
  3. Fluorescent Probes Development: Variants based on UMI-77 have been synthesized for imaging Mcl-1 in living cells, enhancing research capabilities in cancer biology .
Molecular Mechanisms of Action

Targeting the Bcl-2 Protein Family Dynamics

The Bcl-2 protein family governs mitochondrial apoptosis through a delicate balance between pro-survival (e.g., Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). UMI-77, a hydroxynaphthalenylthioacetate derivative, represents a class of small-molecule BH3 mimetics designed to disrupt this equilibrium by selectively antagonizing Mcl-1, an anti-apoptotic protein frequently overexpressed in therapy-resistant cancers [1] [4] [8]. Unlike pan-Bcl-2 inhibitors, UMI-77 exploits structural nuances within the BH3-binding grooves of anti-apoptotic proteins to achieve targeted inhibition, thereby reactivating apoptosis in malignant cells dependent on Mcl-1 for survival.

Structural Binding Specificity to the Mcl-1 BH3 Groove

UMI-77 binds the hydrophobic BH3-binding groove of Mcl-1 with high affinity, exhibiting a dissociation constant (Ki) of 490 nM as determined by fluorescence polarization (FP) competitive binding assays. This groove, composed of conserved P1–P4 sub-pockets, normally accommodates the α-helical BH3 domains of pro-apoptotic proteins like Bak and Bax. Structural studies reveal that UMI-77 simultaneously engages the h2 and h3 hydrophobic pockets within this groove, mimicking the binding mode of endogenous BH3-only proteins [1] [2] [10]. Computational modeling and induced fit docking (IFD) analyses based on the Mcl-1/Noxa BH3 peptide complex (PDB: 2NLA) confirm that UMI-77 occupies the critical residues required for Mcl-1’s pro-survival function, including Arg263 and Leu267 [1] [9]. This interaction sterically hinders Mcl-1 from sequestering pro-apoptotic effectors, thereby priming cells for apoptosis.

Competitive Disruption of Mcl-1/Bax and Mcl-1/Bak Heterodimerization

UMI-77 directly antagonizes Mcl-1’s ability to form inhibitory complexes with pro-apoptotic effectors Bax and Bak. Co-immunoprecipitation experiments in pancreatic cancer (PC) cells demonstrate that UMI-77 (at IC₅₀ = 1.43 µM) disrupts Mcl-1/Bax and Mcl-1/Bak heterodimers, liberating these effectors to initiate mitochondrial outer membrane permeabilization (MOMP) [1] [4]. This disruption triggers cytochrome c release and caspase-3 activation, hallmarks of intrinsic apoptosis. Crucially, UMI-77-induced apoptosis is abrogated in Bax/Bak double-knockout murine embryonic fibroblasts (MEFs), confirming its dependence on canonical mitochondrial apoptosis pathways [1] [7]. Surface plasmon resonance (SPR) studies further validate that UMI-77 displaces biotinylated Bid BH3 peptide from recombinant Mcl-1, reinforcing its role as a competitive inhibitor [1].

Selectivity Profiles Against Bcl-xL, Bcl-w, and A1/Bfl-1

A defining feature of UMI-77 is its pronounced selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members. Binding affinity studies reveal significantly weaker inhibition of:

  • Bcl-xL (Ki = 32.99 µM)
  • Bcl-2 (Ki = 23.83 µM)
  • Bcl-w (Ki = 8.19 µM)
  • A1/Bfl-1 (Ki = 5.33 µM) [2] [3] [10]

This >30–50-fold selectivity stems from structural divergences in the BH3 grooves of these proteins. For instance, Bcl-xL possesses a deeper P2 pocket and altered electrostatic topology that poorly accommodates UMI-77’s naphthalene sulfonamide moiety [3] [8]. This selectivity profile minimizes off-target effects on platelets (which rely on Bcl-xL) and enhances the therapeutic window for Mcl-1-dependent cancers.

Table 1: Selectivity Profile of UMI-77 Against Anti-Apoptotic Bcl-2 Family Proteins

Target ProteinK*i (µM)Fold Selectivity (vs. Mcl-1)
Mcl-10.491
A1/Bfl-15.3310.9
Bcl-w8.1916.7
Bcl-223.8348.6
Bcl-xL32.9967.3

Cellular Efficacy and Apoptotic Induction

UMI-77 exerts potent growth inhibitory effects across diverse cancer cell lines, correlating with Mcl-1 expression levels. In pancreatic cancer models, UMI-77 sensitivity follows the hierarchy:

  • BxPC-3 (IC₅₀ = 3.4 µM)
  • Panc-1 (IC₅₀ = 4.4 µM)
  • Capan-2 (IC₅₀ = 5.5 µM)
  • MiaPaCa-2 (IC₅₀ = 12.5 µM)
  • AsPC-1 (IC₅₀ = 16.1 µM) [1] [10]

Sensitivity strongly correlates with high Mcl-1/Bak expression and low Bcl-xL levels. For example, BxPC-3 and Panc-1 cells exhibit elevated Mcl-1 and Bak, rendering them susceptible, whereas MiaPaCa-2 and AsPC-1 cells express high Bcl-xL, conferring relative resistance [1] [5]. Mechanistically, UMI-77 treatment induces caspase-3 cleavage, PARP degradation, and cytochrome c release within 24 hours, confirming apoptosis activation [1] [7].

Table 2: Cellular Efficacy of UMI-77 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Key Expression Markers
BxPC-3Pancreatic3.4High Mcl-1, High Bak, Low Bcl-xL
Panc-1Pancreatic4.4High Mcl-1, High Bak, Low Bcl-xL
HL-60Leukemia3.13Moderate Mcl-1
MOLT-4Leukemia3.14Moderate Mcl-1
RPMI-8226Multiple Myeloma5.77High Mcl-1
MiaPaCa-2Pancreatic12.5Low Mcl-1, High Bcl-xL

Properties

Product Name

UMI-77

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

Molecular Formula

C18H14BrNO5S2

Molecular Weight

468.3 g/mol

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br

Solubility

Soluble in DMSO, not in water

Synonyms

UMI-77, UMI77, UMI 77

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.